molecular formula C8H9F5O2 B13712182 (E)-perfluoroprop-1-enyl pivalate

(E)-perfluoroprop-1-enyl pivalate

Cat. No.: B13712182
M. Wt: 232.15 g/mol
InChI Key: KRVSLQFYZIAIMM-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Perfluoroprop-1-enyl pivalate is a fluorinated organofluorine compound characterized by a perfluoropropenyl group [(E)-CF₂=CF-CF₂–] esterified to a pivalate moiety (trimethylacetate, –OCOC(CH₃)₃). This structure combines the extreme electronegativity and chemical stability of perfluoroalkenes with the steric bulk and lipophilicity imparted by the pivalate group. Such compounds are of interest in industrial applications, including surfactants, polymers, and pharmaceuticals, due to their resistance to thermal and chemical degradation .

Properties

Molecular Formula

C8H9F5O2

Molecular Weight

232.15 g/mol

IUPAC Name

[(E)-1,2,3,3,3-pentafluoroprop-1-enyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-5(10)4(9)8(11,12)13/h1-3H3/b5-4-

InChI Key

KRVSLQFYZIAIMM-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)C(=O)O/C(=C(/C(F)(F)F)\F)/F

Canonical SMILES

CC(C)(C)C(=O)OC(=C(C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoropropenyl)pivalate typically involves the esterification of pivalic acid with a pentafluoropropenyl alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a strong acid resin, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 2-(Pentafluoropropenyl)pivalate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluoropropenyl)pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pentafluoropropenyl)pivalate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pentafluoropropenyl)pivalate involves its interaction with various molecular targets. The pentafluoropropenyl group can participate in electrophilic addition reactions, making it a valuable tool in modifying biomolecules. The compound’s fluorinated structure enhances its stability and reactivity, allowing it to interact with specific enzymes and proteins in biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of PFAS Compounds

Compound Structure Persistence Bioactivity Key Applications
This compound Perfluoropropenyl + pivalate ester Moderate* Likely surfactant/emulsifier Industrial coatings
PFOA Perfluoroalkyl carboxylate High Endocrine disruption, hepatotoxicity Surfactants, textiles
PFOS Perfluoroalkyl sulfonate High Immunotoxicity, bioaccumulative Firefighting foams
PFBA (perfluorobutyric acid) Short-chain carboxylate Low Reduced bioaccumulation Replacements for long-chain PFAS

*Hypothesized due to ester lability compared to non-ester PFAS .

Key Findings :

  • The perfluoropropenyl group retains the hydrophobic/lipophobic duality typical of PFAS, suggesting utility in surface-active applications .

Pivalate Esters in Pharmaceuticals

Pivalate esters are widely used to improve the pharmacokinetic properties of drugs. For example, tixocortol pivalate and fluocortolone pivalate () leverage the steric bulk of pivalate to resist enzymatic hydrolysis, prolonging activity. In contrast, this compound’s fluorinated chain likely prioritizes chemical stability over metabolic interactions.

Table 2: Pivalate Esters in Pharmaceuticals vs. Fluorinated Analogues

Compound Core Structure Stability Bioactivity
Tixocortol pivalate Steroid + pivalate High (enzymatic resistance) Anti-inflammatory
Haemanthamine pivalate Alkaloid + pivalate Moderate 64–84% protozoal inhibition at 1 g/L
This compound PFAS + pivalate High (thermal/chemical) Predominantly industrial (e.g., surfactants)

Key Findings :

  • Non-fluorinated pivalate esters (e.g., haemanthamine pivalate) exhibit significant biological activity, whereas fluorinated variants may prioritize physicochemical stability .
  • The electron-withdrawing effect of the perfluoropropenyl group could reduce susceptibility to nucleophilic attack compared to hydrocarbon-based esters .

Sulfonamide-Pivalate Hybrids

highlights sulfonamide-pivalate hybrids designed as human neutrophil elastase (HNE) inhibitors. The pivalate group in these compounds improves metabolic stability and enhances inhibitory activity. By analogy, this compound’s stability may derive from both the pivalate and perfluoroalkenyl groups, though its biological activity remains unexplored.

Environmental and Toxicological Profiles

PFAS are notorious for environmental persistence and bioaccumulation. While this compound’s ester bond may facilitate hydrolysis, its perfluoropropenyl component could still pose risks. emphasizes that alternatives to PFAS must undergo rigorous ecotoxicological testing, as structurally similar compounds may retain adverse properties .

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